Benzo[ghi]perylene-d12
Overview
Description
Benzo[ghi]perylene (B[ghi]P) is a polycyclic aromatic hydrocarbon (PAH) known for its presence in complex combustion products. It has been studied for its mutagenic activity in vitro and its potential carcinogenic activity in experimental animals, although the evidence for the latter is equivocal . The molecule is a subject of interest due to its structural properties and its interactions with DNA, which have implications for its role as a potential tumor initiator .
Synthesis Analysis
The synthesis of benzo[ghi]perylene derivatives has been explored in various studies. One approach involves the synthesis of bay-substituted perylene diimide (PDI) dyes, which are extended derivatives of PDI dyes. A novel synthon, 7,8-dichlorobenzo[ghi]perylenetriimide, has been synthesized, which allows for further substitution at the bay positions, opening up possibilities for optoelectronic materials . Another study reports the synthesis of benzo[ghi]perylenetriimides with alkyl- and aryl-substituents, using a Diels-Alder reaction to afford diimido anhydride, which then provides access to various triimides .
Molecular Structure Analysis
The molecular structure of benzo[ghi]perylene has been investigated using various spectroscopic techniques. Cavity ring-down spectroscopy has been used to study the gas-phase spectrum of benzo[ghi]perylene, revealing an intermediate level structure with significant broadening associated with vibronically coupled electronic transitions . Additionally, matrix isolation spectroscopy has been employed to study the absorption and emission spectra of benzo[ghi]perylene in a rare gas matrix, providing insights into its phosphorescence properties .
Chemical Reactions Analysis
Benzo[ghi]perylene's reactivity has been studied in the context of its DNA binding properties. It has been shown to bind to DNA both in vivo and in vitro, with the formation of B[ghi]P-DNA adducts persisting for extended periods, which is characteristic of many PAHs with known tumor-initiating activity . The formation of these adducts has been analyzed using 32P-postlabelling, revealing differences in the adducts formed in vivo and in vitro .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[ghi]perylene derivatives have been extensively studied. The electrochemical and photophysical properties of N-substituted benzo[ghi]perylene derivatives have been reported, with the introduction of nitrogen atoms and imide groups affecting the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The photophysical properties of new benzo[ghi]perylene derivatives have also been characterized, showing emission in the visible region and indicating their potential as electron-injection hole-blocking layers . The thermol properties of benzo[ghi]perylene trimide dimer anion have been studied, revealing high stability in solid status and in most organic solvents .
Scientific Research Applications
Optoelectronic Applications
Benzo[ghi]peryleneimides, including derivatives like Benzo[ghi]perylene-d12, are investigated for their potential in optoelectronic devices. These compounds exhibit strong electron accepting properties, making them suitable for use in photovoltaics and other optoelectronic applications (Viswanath et al., 2016).
Photophysical Properties
Research on benzo[ghi]perylene derivatives has shown promising results in terms of their photophysical properties. These compounds are characterized for their UV-vis absorption and photoluminescence spectroscopies, indicating potential as electron-injection hole-blocking layers in various applications (Raouafi & Aloui, 2019).
Fluorescence Spectroscopy Applications
The fluorescence properties of benzo[ghi]perylene have been extensively studied, showing that its emission intensities depend on solvent polarity. This makes it a useful probe in fluorescence spectroscopy, particularly in studies involving microenvironment changes and micelle formation in aqueous mediums (Waris et al., 1988).
Astrochemical Significance
In astrochemistry, benzo[ghi]perylene's absorption and emission spectra have been examined, particularly in the context of their presence in the interstellar medium. This research is significant for understanding the composition and behavior of cosmic dust and other astronomical phenomena (Chillier et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAGKUZYNFMBN-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894066 | |
Record name | benzo[ghi]perylene-D12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[ghi]perylene-d12 | |
CAS RN |
93951-66-7 | |
Record name | benzo[ghi]perylene-D12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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